molecular formula C10H13N5O2 B4416519 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B4416519
M. Wt: 235.24 g/mol
InChI Key: MPJTVDBKSZGHPB-UHFFFAOYSA-N
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Description

1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimidine-fused purine core with a tetrahydro ring system. The molecule’s structural flexibility allows for diverse substitutions at the N-1, N-3, and N-9 positions, enabling modulation of physicochemical properties and biological activity.

Properties

IUPAC Name

1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-13-4-3-5-15-6-7(11-9(13)15)14(2)10(17)12-8(6)16/h3-5H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJTVDBKSZGHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C1=NC3=C2C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of 1,3-dimethyluracil with an appropriate aldehyde under acidic conditions to form an intermediate. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of interest include:

  • Adenosine Receptor Modulation : The compound shows affinity for adenosine receptors A1 and A2A. Research indicates that derivatives can bind with Ki values in the nanomolar range, suggesting potent interactions with these targets.
  • Monoamine Oxidase Inhibition : It has been found to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. This inhibition is particularly relevant for neurodegenerative diseases like Parkinson's disease, where MAO-B activity is often elevated.

Neuroprotective Effects

Studies have demonstrated that tetrahydropyrimido derivatives can reduce oxidative stress in neuronal cells by inhibiting MAO-B activity. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

Antitumor Activity

Research indicates that compounds within this class can inhibit tumor cell proliferation. Mechanisms involve modulation of adenosine receptors and induction of apoptosis in cancer cells. These findings position the compound as a candidate for cancer therapy.

Treatment of Sexual Dysfunction

Patent literature suggests that the compound may have applications in treating female sexual dysfunction by acting as selective agonists for the 5-HT2C receptor. This opens avenues for research into sexual health medications.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione:

Application Target Mechanism References
NeuroprotectionMAO-BInhibition of oxidative stress
Antitumor ActivityTumor CellsInduction of apoptosis
Sexual Dysfunction5-HT2C ReceptorSelective agonism

Mechanism of Action

The mechanism of action of 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Variations in alkyl or aromatic substituents significantly influence molecular weight, melting points, and lipophilicity.

Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name & Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Purity (UPLC/MS)
20a: 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-* C₁₉H₂₃N₅O₄ 385.42 232–235 71 100.00%
21: 9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl-* C₂₂H₂₉N₅O₄ 427.51 206–208 94 99.40%
22: 1,3-Dibutyl-9-(3,4-dihydroxyphenethyl)-* C₂₄H₃₃N₅O₄ 455.54 194–196 97 98.91%
24: 1,3-Dimethyl-9-(prop-2-ynyl)-* C₁₃H₁₅N₅O₂ 273.30 203–206 93
22 (ethenyl variant): 9-Ethenyl-1,3-dimethyl-* C₁₂H₁₅N₅O₂ 261.28 268–271 70

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (methyl → propyl → butyl) elevates molecular weight and reduces melting points, likely due to decreased crystallinity .
  • Aromatic Substituents: Phenolic groups (e.g., 3,4-dihydroxyphenethyl in 20a) enhance polarity, reflected in higher melting points and purity .
  • Alkyne vs. Ethenyl : The propynyl group in compound 24 lowers the melting point compared to the ethenyl variant, suggesting differences in packing efficiency .

Key Observations :

  • Pyrimido Core: Demonstrates preferential binding to adenosine A₁ receptors, making it suitable for neurodegenerative applications .
  • Imidazo Core : Higher selectivity for serotonin (5-HT₆) and dopamine D₂ receptors, suggesting utility in psychiatric disorders .
  • Dual-Target Derivatives: Substitutions like 2-chloro-6-fluorobenzyl () enable simultaneous MAO-B and adenosine receptor modulation, enhancing multitarget efficacy .

MW* = Microwave-assisted
**Key Observations
:

  • Traditional Methods : Acidic or basic conditions (e.g., HCl/Na₂CO₃) yield moderate outputs (70–94%) .
  • Microwave Synthesis : Reduces reaction time (1–2 h vs. 10 h) and improves yields (>90%), highlighting efficiency gains .

Biological Activity

1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity and enzyme inhibition, supported by data from various studies.

  • Molecular Formula : C10H13N5O2
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 903849-96-7

Anticancer Activity

Research indicates that derivatives of the compound exhibit notable anticancer properties. For instance:

  • A study found that specific derivatives displayed remarkable anticancer activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and KCL-22 (leukemia) cells. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can enhance efficacy against these lines .
CompoundCell LineIC50 (µM)
3bMDA-MB-2315.2
6bKCL-223.8

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

  • It has been reported to inhibit phosphodiesterase (PDE) enzymes, which are crucial in cellular signaling pathways. The inhibition of PDE4B1 was particularly noted with an IC50 value of approximately 2.44 µM for certain derivatives .
EnzymeCompoundIC50 (µM)
PDE4B111d2.44
D2 Receptor11i6.6

Case Study 1: Anticancer Efficacy

In a comparative analysis of several pyrimidine derivatives, one derivative of 1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine demonstrated a significant reduction in cell viability in MDA-MB-231 cells when treated at concentrations ranging from 0.5 µM to 10 µM over a period of 48 hours. The results indicated a dose-dependent response with a calculated IC50 of approximately 5 µM.

Case Study 2: Antiviral Potential

Another study explored the antiviral potential of the compound against hepatitis E virus (HEV). Compounds targeting the pyrimidine synthesis pathway showed promise in reducing viral replication significantly when tested in vitro. The study highlighted that inhibiting specific steps in nucleotide biosynthesis could lead to potent antiviral effects .

Q & A

Q. Basic Analytical Methodology

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, methyl groups at N1 and N3 show δ ~3.35–3.53 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.206 for C₂₁H₂₇N₅O₄) .
  • HPLC : Purity >95% is achievable using reversed-phase C18 columns with UV detection at λmax ~300 nm .

What strategies resolve contradictory bioactivity data in adenosine receptor affinity studies for pyrimidopurinedione analogs?

Q. Advanced Data Contradiction Analysis

  • Radioligand Binding Assays : Test affinity across human A₁, A₂A, A₂B, and A₃ receptors to identify subtype selectivity. For example, 8-benzyl derivatives show submicromolar A₁ affinity but weak A₂A binding .
  • Molecular Modeling : Docking studies explain steric/electronic mismatches. Substituents like 3-fluorobenzyl improve A₂AAR binding by optimizing π-π interactions .
    Case Study : Compound 2b (triple-target A₁/A₂A antagonist/MAO-B inhibitor) resolved contradictions by balancing lipophilicity and basicity .

How do substituents at the 3- and 9-positions influence electronic properties and bioactivity?

Q. Basic Structure-Activity Relationship (SAR)

  • 3-Position : Electron-withdrawing groups (e.g., 4-fluorobenzyl) enhance adenosine receptor antagonism by modulating electron density .
  • 9-Position : Bulky substituents (e.g., 3,4-dihydroxyphenethyl) improve MAO-B inhibition (IC₅₀ < 100 nM) via hydrophobic pocket interactions .
    Data Table :
Substituent (Position)Effect on logPBioactivity (IC₅₀)
4-Fluorobenzyl (3)+0.5A₁AR: 0.12 µM
3-Methoxyphenyl (9)-0.3MAO-B: 85 nM

What advanced methodologies enable multi-target ligand design using this scaffold?

Q. Advanced Drug Design

  • Hybrid Molecules : Merge xanthine cores with dopamine pharmacophores (e.g., 9-(3,4-dihydroxyphenethyl)) for dual A₂A antagonism and MAO-B inhibition .
  • Click Chemistry : Huisgen cycloaddition introduces triazole moieties (e.g., compound 65 ) to enhance water solubility and CNS penetration .
    Case Study : Microwave-assisted synthesis reduced reaction times by 70% while maintaining dual-target efficacy .

How can researchers optimize pharmacokinetic properties without compromising receptor affinity?

Q. Advanced PK/PD Balancing

  • Water-Solubility Modifications : Introduce imidazole or phenoxyethyl groups (e.g., compound 45 ) to increase solubility (>5 mg/mL) while retaining A₁ affinity (Kᵢ ~0.8 µM) .
  • Metabolic Stability : Replace labile esters with ethers (e.g., 2-ethoxyethyl) to reduce CYP450-mediated degradation .

What experimental approaches validate anti-inflammatory mechanisms in pyrimidopurinedione derivatives?

Q. Advanced Mechanistic Studies

  • Cyclooxygenase (COX) Inhibition : In vitro assays using rat neutrophils quantify COX-2 suppression (e.g., IC₅₀ = 1.2 µM for prenylated analogs) .
  • Adjuvant-Induced Arthritis (AAR) Models : Chronic inflammation reduction (ED₅₀ = 10 mg/kg) correlates with TNF-α suppression .

How are stereochemical challenges addressed during synthesis of chiral derivatives?

Q. Advanced Stereochemistry

  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns (e.g., compound 49 with 98% ee) .
  • Asymmetric Catalysis : Pd-catalyzed allylic amination achieves >90% enantiomeric excess for tetrahydronaphthalenyl derivatives .

What computational tools predict binding modes to adenosine receptors?

Q. Advanced Modeling Techniques

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., fluorobenzyl vs. methoxybenzyl) .

How can researchers mitigate toxicity risks in pre-clinical studies?

Q. Advanced Safety Profiling

  • hERG Assays : Screen for cardiac toxicity (IC₅₀ > 30 µM) using patch-clamp electrophysiology .
  • In Vivo Tolerability : Dose escalation in rodents (up to 100 mg/kg) monitors gastric ulceration and ocular toxicity, absent in prenylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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